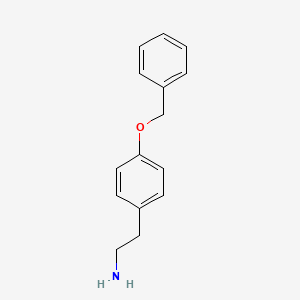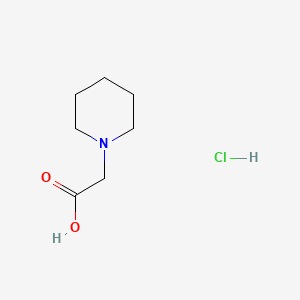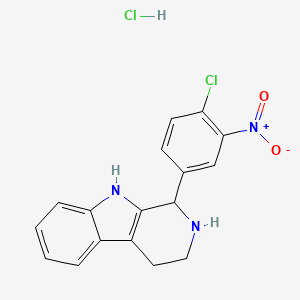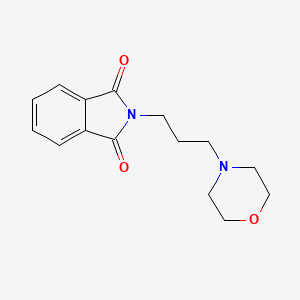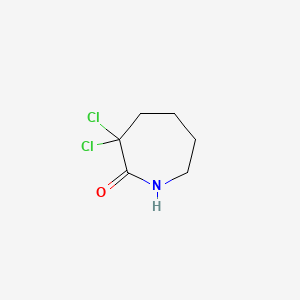
2H-Azepin-2-one, 3,3-dichlorohexahydro-
Vue d'ensemble
Description
The compound "2H-Azepin-2-one, 3,3-dichlorohexahydro-" is a heterocyclic organic compound that belongs to the azepine family. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom. The 2H-azepine derivatives are of significant interest due to their presence in various natural products and their potential pharmacological activities .
Synthesis Analysis
A novel strategy for synthesizing 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives has been reported, which involves the intramolecular condensation of tertiary enamides with aldehydes. This method employs BBr3 as a Lewis acid catalyst and P2O5 as an additive, resulting in high yields of the desired products . Additionally, a general synthesis approach starting from α-amino acids has been described for optically active 2H-azepines, which can easily rearrange into their 3H-isomers .
Molecular Structure Analysis
The molecular structure of azepin-2-ones has been studied through various techniques, including X-ray crystallography. For instance, the crystallographic data for 7-cyano-3H-azepin-2-one and related compounds have been presented, providing insights into the geometry of the azepine ring and the effects of substituents on its structure .
Chemical Reactions Analysis
Azepin-2-ones participate in various chemical reactions, including cycloaddition and electrophilic substitution. The reaction of 1-ethoxycarbonyl-1H-azepine with tetrachloro-1,2-benzoquinone leads to [6+4]-type and [2+4]-type cycloadducts, with the former rearranging upon heating . The dienaminone system of 1H-azepin-3(2H)-ones is reactive towards electrophiles, resulting in O-protonation, O-alkylation, and halogenation at different positions of the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of azepin-2-ones are influenced by their molecular structure and the nature of their substituents. For example, the taste of certain 2H-azepines is attributed to the azepine nucleus itself, regardless of the absolute configuration at specific carbon atoms . The reactivity of azepin-2-ones with electrophiles and their participation in cycloaddition reactions also reflect their chemical properties .
Applications De Recherche Scientifique
-
Pharmacological Applications
- Benzazepinones, which are structurally similar to the compound you mentioned, display a wide range of pharmacological activity .
- They are used for the treatment of heart diseases, cancer, and Alzheimer’s disease .
- They are also found in naturally-occurring alkaloids .
- Furthermore, benzazepinones are used as building blocks for the synthesis of benzazepines useful for the treatment of various neurological conditions .
-
Synthesis Methods
- Several methods of synthesis of benzazepinones are reviewed, including hydroamination, carbopalladation, amidation, Friedel–Crafts alkylation, and rearrangements with cycle enlargement .
- For example, metal-catalyzed intramolecular hydroamination of alkyne function by amide moiety in compound 1 leads to the formation of benzazepinones 2 in good yields .
- Yu et al. developed a Pd-catalyzed addition of tethered amides to phenyl acetylenes .
- Zhang et al. presented a similar procedure with gold catalysts .
-
Design and Characterization of BET Inhibitors
- 1,3-dihydro-2H-benzo[d]azepin-2-ones have been designed and characterized as Rule-of-5 Compliant Bivalent BET Inhibitors .
- These inhibitors have been tested for their inhibitory activity against different bromodomains .
- The results showed varying degrees of inhibitory activity, indicating the potential of these compounds in the development of new therapeutic agents .
-
Pharmaceutically-Relevant Organic Molecules
-
Reductive Heck Conditions
- Reductive Heck conditions were employed to furnish benzazepinones and benzazepines in moderate to high yields .
- Tietze et al. gained access to benzazepinones from silylated alkynes .
- Recently, Peshkov et al. provided a more general and efficient method for preparation of benzazepinones from Ugi reaction products .
-
Microwave-Assisted Condensation
-
Pharmaceutically-Relevant Organic Molecules
-
Reductive Heck Conditions
- Reductive Heck conditions were employed to furnish benzazepinones and benzazepines in moderate to high yields .
- Tietze et al. gained access to benzazepinones from silylated alkynes .
- Recently, Peshkov et al. provided a more general and efficient method for preparation of benzazepinones from Ugi reaction products .
-
Microwave-Assisted Condensation
Orientations Futures
Propriétés
IUPAC Name |
3,3-dichloroazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl2NO/c7-6(8)3-1-2-4-9-5(6)10/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOFMSCOQHPFRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279508 | |
| Record name | 2H-Azepin-2-one, 3,3-dichlorohexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Azepin-2-one, 3,3-dichlorohexahydro- | |
CAS RN |
1709-14-4 | |
| Record name | MLS002638289 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Azepin-2-one, 3,3-dichlorohexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



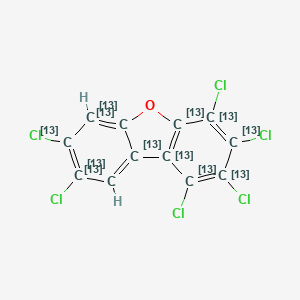
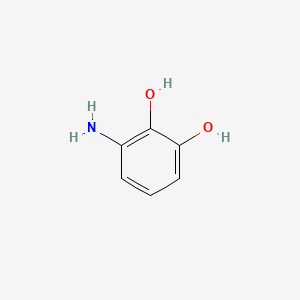
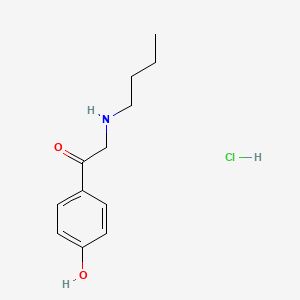
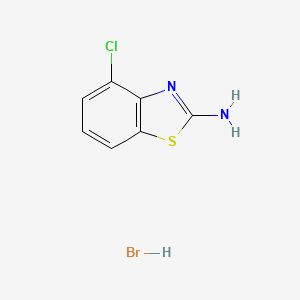
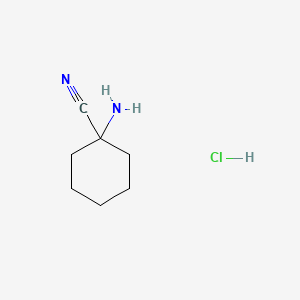
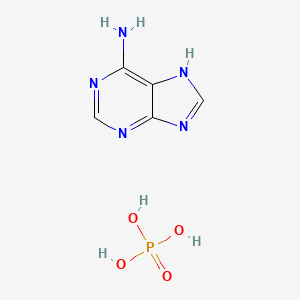
![4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B1330053.png)
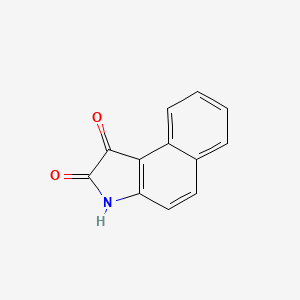

![2-(O-tolyl)-1H-benzo[d]imidazole](/img/structure/B1330058.png)
